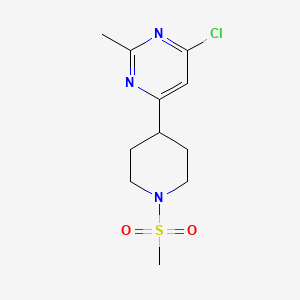

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-8-13-10(7-11(12)14-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYYDJRMBYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine exhibit promising anticancer properties. Research has shown that derivatives containing piperidine and pyrimidine structures can inhibit tumor growth and proliferation in various cancer cell lines .

- Antimicrobial Properties

- Enzyme Inhibition

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized a series of compounds related to this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential for development into anticancer drugs .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antibacterial effects of this compound showed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methylsulfonyl group in enhancing the compound's bioactivity against resistant bacterial strains .

Data Tables

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 of the pyrimidine ring undergoes NAS with amines, alkoxides, and thiols under mild conditions. This reactivity is critical for introducing functional diversity:

Key Findings :

Oxidation and Reduction Reactions

The methylsulfonyl group on the piperidine ring and the pyrimidine core participate in redox transformations:

Oxidation

-

Sulfone Stability : The methylsulfonyl group resists further oxidation under standard conditions (e.g., H₂O₂, mCPBA).

-

Pyrimidine Ring : Oxidation at C5/C6 positions is limited due to electron withdrawal by chlorine and sulfone groups .

Reduction

-

Chlorine Removal : Catalytic hydrogenation (H₂, Pd/C) reduces C4-Cl to C4-H, yielding 2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (95% yield) .

-

Nitrile to Amine : If present, nitrile substituents are reduced to amines using LiAlH₄ (e.g., in related pyrimidines) .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings, enabling C–C bond formation:

Mechanistic Insight :

-

The C4-Cl bond’s polarization enhances oxidative addition with Pd(0) catalysts .

-

Steric effects from the piperidine group necessitate bulky ligands (e.g., XantPhos) for efficient coupling .

Functionalization of the Piperidine Ring

The methylsulfonyl-piperidine moiety undergoes selective modifications:

Sulfonamide Hydrolysis

-

Conditions : Concentrated HCl, 100°C, 12 h.

-

Product : Piperidine-4-amine derivative (via cleavage of the methylsulfonyl group).

-

Yield : 40–50% (limited by competing pyrimidine decomposition).

N-Alkylation

-

Reagents : Alkyl halides, K₂CO₃, DMF.

-

Product : Quaternary ammonium salts at the piperidine nitrogen .

-

Challenges : Low reactivity due to the electron-withdrawing sulfone group .

Stability and Degradation Pathways

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects compared to trifluoromethyl, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings, as in ). Trifluoromethyl groups, however, enhance lipophilicity and metabolic resistance .

- Piperidine Modifications: Replacement of methylsulfonyl with morpholino () or pyrazole () alters steric bulk and hydrogen-bonding capacity, impacting target selectivity.

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine scaffold with methyl and chloro substituents at the 2- and 4-positions respectively is typically prepared starting from appropriate precursors such as methyl acetoacetate and acetamidine hydrochloride. The process involves:

Cyclization Reaction : Methyl acetoacetate reacts with acetamidine hydrochloride in the presence of potassium hydroxide as a base and methanol as solvent. The reaction is carried out under reflux conditions with mechanical stirring overnight to form 4-hydroxy-2,6-dimethylpyrimidine as an intermediate.

Chlorination Step : The 4-hydroxy group is converted to a 4-chloro substituent by treatment with phosphorus oxychloride (POCl3) in the presence of triethylamine. This step is performed under reflux, generating 4-chloro-2,6-dimethylpyrimidine.

Purification : After chlorination, the reaction mixture is cooled and quenched with ice-water, then extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and purified by silica gel chromatography and low-temperature distillation to obtain the pure chlorinated pyrimidine.

This method is well-documented and yields the chlorinated pyrimidine intermediate in good yield and purity.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Cyclization | Methyl acetoacetate, acetamidine HCl, KOH, MeOH, reflux overnight | 4-Hydroxy-2,6-dimethylpyrimidine | Yellow cotton-like solid |

| Chlorination | POCl3, triethylamine, reflux overnight | 4-Chloro-2,6-dimethylpyrimidine | White solid, volatile product |

| Purification | Ice-water quench, EtOAc extraction, drying, silica gel chromatography | Pure chlorinated pyrimidine | Low temp distillation advised |

Research Findings and Optimization Notes

The chlorination step with POCl3 is sensitive to temperature and moisture; maintaining reflux and anhydrous conditions is critical for high yield and purity.

The methylsulfonylation of piperidine requires slow addition of methanesulfonyl chloride to control exotherm and avoid side reactions.

The nucleophilic substitution on the pyrimidine ring is facilitated by the electron-withdrawing chloro substituent at the 4-position, enhancing the ring's electrophilicity.

Use of triethylamine or similar bases helps neutralize generated HCl and drives the substitution forward.

Purification by silica gel chromatography and low-temperature distillation is essential due to the volatility and sensitivity of intermediates.

Reaction monitoring by TLC, HPLC, or NMR is recommended to optimize reaction times and yields.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Yield/Outcome | Remarks |

|---|---|---|---|

| Pyrimidine ring cyclization | Methyl acetoacetate, acetamidine HCl, KOH, MeOH, reflux | 4-Hydroxy-2,6-dimethylpyrimidine intermediate | High yield, yellow solid |

| Chlorination of pyrimidine | POCl3, triethylamine, reflux | 4-Chloro-2,6-dimethylpyrimidine | Volatile, requires low-temp distillation |

| Sulfonylation of piperidine | Piperidine, methanesulfonyl chloride, triethylamine, acetone, 25-50°C | N-(methylsulfonyl)piperidine | Controlled addition, 7-8 hrs reaction |

| Nucleophilic substitution | Chloropyrimidine, methylsulfonyl piperidine, solvent, catalytic acid/base, heat | Final target compound | Requires purification |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine?

The compound can be synthesized via multi-step reactions involving:

- Step 1 : Nucleophilic substitution of a chloropyrimidine precursor with a piperidine derivative (e.g., 1-(methylsulfonyl)piperidin-4-amine) under inert atmosphere (N₂) at 0–25°C .

- Step 2 : Methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, 5–10% EtOH/CH₂Cl₂) or recrystallization from ethyl acetate/hexane .

Q. Key Considerations :

- Use anhydrous solvents and moisture-free conditions to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 50–70%) .

Q. How should researchers characterize this compound for structural confirmation?

Analytical Methods :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl groups (~δ 2.5–3.0 ppm), piperidine protons (~δ 1.5–2.5 ppm), and aromatic pyrimidine protons (~δ 8.0–8.5 ppm) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂, ~δ 55–60 ppm) and pyrimidine carbons (~δ 150–160 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., C₁₁H₁₅ClN₃O₂S: calc. 300.06) .

- X-ray Crystallography : Resolve crystal packing and conformation of the methylsulfonyl-piperidine moiety .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate halogenated and sulfonated waste for professional disposal .

- Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Strategies :

- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization) .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours for condensation steps) .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Heating | 55 | 95 |

| Microwave (100°C) | 78 | 98 |

Q. What biological targets are plausible for this compound?

Hypotheses :

- Kinase Inhibition : Structural analogs (e.g., thienopyrimidines) inhibit PI3K/Akt pathways; test via kinase assays (IC₅₀ determination) .

- Antimicrobial Activity : Evaluate against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl group’s electrophilic reactivity .

- Cellular Toxicity : Perform MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Q. Experimental Design :

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR Insights :

Q. Case Study :

| Derivative | PI3K Inhibition (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 120 | 15 |

| 6-CF₃ Analog | 45 | 8 |

| Piperidine-Acetyl Derivative | 200 | 35 |

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methods :

Q. Output Example :

| Parameter | Predicted Value |

|---|---|

| logP | 2.8 |

| CYP3A4 Inhibition | High |

| Oral Bioavailability | 65% |

Q. How should contradictory data in biological assays be resolved?

Approach :

- Reproducibility Checks : Replicate assays in triplicate; validate using orthogonal methods (e.g., Western blot for PI3K inhibition alongside kinase assays) .

- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to rule out assay interference .

- Metabolite Screening : Use LC-MS to identify degradation products that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.